Cas no 93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile)

2-(3,4-Dimethoxyphenyl)acetonitrile is a versatile organic compound featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, linked to an acetonitrile functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its dimethoxy substitution enhances electron density, facilitating electrophilic aromatic substitution reactions. The nitrile group offers reactivity for further transformations, such as hydrolysis to carboxylic acids or reduction to primary amines. The compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its well-defined structure and reactivity profile make it a preferred choice for researchers in medicinal and process chemistry.
2-(3,4-dimethoxyphenyl)acetonitrile structure
93-17-4 structure
Product Name:2-(3,4-dimethoxyphenyl)acetonitrile
CAS No:93-17-4
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD00001911
CID:34692
PubChem ID:66727
Update Time:2025-12-30

2-(3,4-dimethoxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dimethoxyphenylacetonitrile
    • Homoveratronitrile
    • Veratryl cyanide
    • 3,4-Dimethoxybenzyl cyanide
    • TIMTEC-BB SBB005899
    • 3,4-dimethoxy-benzeneacetonitril
    • 3,4-dimethoxybenzeneacetonitrile
    • 3,4-dimethoxybenzyl
    • 3,4-dimethoxyphenyl-acetonitril
    • Acetonitrile, (3,4-dimethoxyphenyl)-
    • HOMOVERATONITRILE
    • 3,5-DIMETHOXY-BENZENEACETONITRILE
    • 3,4-Dimethyloxy Phenylacetonotrile
    • (3,4-Dimethoxyphenyl)acetonitrileVeratryl
    • (3,4-Dimethoxyphenyl)acetonitrile
    • 2-(3,4-dimethoxyphenyl)acetonitrile
    • (3,​4-​Dimethoxyphenyl)​acetonitrile (Homoveratronitrile)
    • 3, 4 -dimethoxy phenethylamine
    • 3,4-dimethyloxyphenylacetonitrile
    • Acetaldehyde Solution
    • Benzeneacetonitrile, 3,4-dimethoxy-
    • 3,4-Dimethylbenzyl cyanide
    • Acetonitrile, 3,4-(dimethoxyphenyl)-
    • 3,4-DIMETHOXYPHENYL ACETONITRILE
    • 3,4-dimethoxy phenylacetonitrile
    • ASLSUMISAQDOOB-UHFFFAOYSA-N
    • 62C8S706SP
    • 3,4-Dimethyloxy phenylac
    • 3,4-Dimethoxybenzeneacetonitrile (ACI)
    • Acetonitrile, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)
    • 3,4-Methyleneoxyphenyl acetonitrile
    • NSC 6324
    • 3,4-Dimethoxyphenylacetonitrile,99%
    • D1887
    • 3,4-dimethoxy-benzyl cyanide
    • Homoveratronitrile, purum, >=98.0% (GC)
    • InChI=1/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
    • (3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile)
    • 3,4-(Dimethoxyphenyl)acetonitrile
    • (3,?4-?Dimethoxyphenyl)?acetonitrile(Homoveratronitrile)
    • SCHEMBL77974
    • 2-(3,4-dimethoxyphenyl)-acetonitrile
    • 3,4-dimethoxyphenyl-acetonitrile
    • W-100249
    • (3,4-Dimethoxyphenyl)acetonitrile, 98%
    • BRN 1956100
    • Acetonitrile,4-(dimethoxyphenyl)-
    • ALBB-010707
    • AKOS000199051
    • 3,4-dimethyoxyphenylacetonitrile
    • 3,4-Dimethoxy phenyl acetonitrile
    • 3,4-Dimethoxyphenylacetonitrile-alpha,alpha-d2
    • WLN: NC1R CO1 DO1
    • HMS1414I08
    • IFLab1_000888
    • ASLSUMISAQDOOB-UHFFFAOYSA-
    • NSC6324
    • MFCD00001911
    • UNII-62C8S706SP
    • 93-17-4
    • PD065604
    • DA-49501
    • NS00021393
    • 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)
    • EN300-20208
    • Q27263471
    • EC 202-225-1
    • BBL036932
    • STL195409
    • SY012004
    • DTXSID30239220
    • 4-10-00-01513 (Beilstein Handbook Reference)
    • Acetonitrile,4-dimethoxyphenyl)-
    • 3.4-dimethoxyphenylacetonitrile
    • Oprea1_832287
    • Z104477288
    • 2-(3,4-dimethoxyphenyl) acetonitrile
    • CS-0008419
    • NSC-6324
    • [3,4-bis(methyloxy)phenyl]acetonitrile
    • (3,4-dimethoxyphenyl)-acetonitrile
    • (3,4-Dimethoxyphenyl)acetonirile
    • AI3-23882
    • Acetonitrile, 3,4-dimethoxyphenyl-
    • EINECS 202-225-1
    • F0255-0021
    • 3,4-dimethoxy-phenyl-acetonitrile
    • GS-3047
    • 2-(3,4-dimethoxyphenyl)ethanenitrile
    • Benzeneacetonitrile,4-dimethoxy-
    • MDL: MFCD00001911
    • Inchi: 1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
    • InChI Key: ASLSUMISAQDOOB-UHFFFAOYSA-N
    • SMILES: N#CCC1C=C(OC)C(OC)=CC=1
    • BRN: 1956100

Computed Properties

  • Exact Mass: 177.07900
  • Monoisotopic Mass: 177.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 42.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Solid crystallization
  • Density: 1.1607 (rough estimate)
  • Melting Point: 62.0 to 66.0 deg-C
  • Boiling Point: 160°C/4mmHg(lit.)
  • Flash Point: Fahrenheit: 482 ° f
    Celsius: 250 ° c
  • Refractive Index: 1.5168 (estimate)
  • Solubility: methanol: 0.1 g/mL, clear
  • Water Partition Coefficient: Insoluble
  • PSA: 42.25000
  • LogP: 1.76988
  • FEMA: 2476
  • Solubility: Not determined

2-(3,4-dimethoxyphenyl)acetonitrile Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:3276
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S36/37-S45-S22
  • RTECS:AL9325000
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Safety Term:6.1
  • Packing Group:I; II; III
  • Risk Phrases:R22; R23/24/25

2-(3,4-dimethoxyphenyl)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(3,4-dimethoxyphenyl)acetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Toluene ,  Water ;  rt
Reference
Halomethylation and cyanation method for preparing alkoxyphenylacetonitriles and their alkoxybenzyl halides from phenyl ethers
, Russian Federation, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Ethyl phosphorodichloridate ;  2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
A convenient new procedure for converting primary amides into nitriles
Kuo, Chun-Wei; Zhu, Jia-Liang; Wu, Jen-Dar; Chu, Cheng-Ming; Yao, Ching-Fa; et al, Chemical Communications (Cambridge, 2007, (3), 301-303

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ;  20 h, reflux
Reference
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ;  30 min, reflux
1.2 Reagents: Acetic acid Solvents: Water ;  pH 7
Reference
A process for preparing 3,4-dimethoxyphenylacetonitrile
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Reference
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; Soicke, Arne; Steiner, Roland; Schmalz, Hans-Gunther, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Production Method 6

Reaction Conditions
1.1 Reagents: Iodine ,  2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  3 h, 65 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Oxidative conversion of amines into their corresponding nitriles using o-iodoxybenzoic acid (IBX)/iodine. Selective oxidation of aminoalcohols to hydroxynitriles
Chiampanichayakul, Supanimit; Pohmakotr, Manat; Reutrakul, Vichai; Jaipetch, Thaworn; Kuhakarn, Chutima, Synthesis, 2008, (13), 2045-2048

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 90 °C; 30 - 60 min, 65 - 85 °C
Reference
Synthesis of Palmatine and its salt from Catechol
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Water Solvents: Water
Reference
A simple one-pot conversion of aryl halides into arylacetonitriles
Suzuki, Hitomi; Kobayashi, Tsutomu; Yoshida, Yoshiki; Osuka, Atsuhiro, Chemistry Letters, 1983, (2), 193-4

Production Method 9

Reaction Conditions
1.1 Reagents: Tetrahydrofuran ,  Sodium carbonate Catalysts: Cesium iodide ,  Nickel iodide (NiI2) ,  1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] ;  15 min, rt; 72 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Nickel-Catalyzed Photodehalogenation of Aryl Bromides
Higginson, Bradley; Sanjose-Orduna, Jesus; Gu, Yiting; Martin, Ruben, Synlett, 2021, 32(16), 1588-1605

Production Method 10

Reaction Conditions
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Water ;  15 min, rt
1.3 Solvents: Ethyl acetate ;  15 min, rt
Reference
Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis
Ramirez, Nieves P.; Konig, Burkhard; Gonzalez-Gomez, Jose C., Organic Letters, 2019, 21(5), 1368-1373

Production Method 11

Reaction Conditions
1.1 Reagents: Cuprous chloride
Reference
Oxidation of amines to nitriles or aldehydes using copper(I) chloride
Kametani, Tetsuji; Takahashi, Keiichi; Ohsawa, Tatsushi; Ihara, Masataka, Synthesis, 1977, (4),

Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  3 h, 68 °C
Reference
Method for producing 3,4-dimethoxy phenylethylamine
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Homoamines and homoacids
Julian, Percy L.; Sturgis, Bernard M., Journal of the American Chemical Society, 1935, 57, 1126-8

Production Method 14

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide Solvents: Toluene ;  1 h, reflux
Reference
Method for synthesizing α-isopropyl-3,4-dimethoxy phenylacetonitrile
, China, , ,

Production Method 15

Reaction Conditions
Reference
Syntheses based on β-phenylethylamines. I. Preparation of substituted β-phenylethylamines
Vinogradova, V. I.; Yunusov, M. S.; Kuchin, A. V.; Tolstikov, G. A.; Sagandykov, R. T.; et al, Khimiya Prirodnykh Soedinenii, 1990, (1), 67-74

Production Method 16

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  1 h, 25 °C; 4 d, 25 - 30 °C
Reference
Synthesis, characterization and antimicrobial activity studies of 1- & 2-[{2-(3,4-dimethoxyphenyl)ethyl}methylamino]sulphonylnaphthalenes
Dayalan, A.; Babu, C. Suneel Manohar; Visweswaran, V., Asian Journal of Chemistry, 2008, 20(2), 1411-1419

Production Method 17

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  2-Iodoxybenzoic acid Solvents: Acetonitrile ;  5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bisulfite Solvents: Water ;  rt
Reference
IBX/TBAB-mediated oxidation of primary amines to nitriles
Drouet, Fleur; Fontaine, Patrice; Masson, Geraldine; Zhu, Jieping, Synthesis, 2009, (8), 1370-1374

Production Method 18

Reaction Conditions
Reference
New methods and reagents in organic synthesis. 45. A new synthesis of some nonsteroidal antiinflammatory agents via cyano phosphates
Harusawa, Shinya; Nakamura, Shuji; Yagi, Sayoko; Kurihara, Takushi; Hamada, Yasumasa; et al, Synthetic Communications, 1984, 14(14), 1365-71

Production Method 19

Reaction Conditions
1.1 Solvents: Acetonitrile ;  4 h, reflux
Reference
Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives
Liu, Tao; Dong, Xiaowu; Xue, Na; Wu, Rui; He, Qiaojun; et al, Bioorganic & Medicinal Chemistry, 2009, 17(17), 6279-6285

2-(3,4-dimethoxyphenyl)acetonitrile Raw materials

2-(3,4-dimethoxyphenyl)acetonitrile Preparation Products

2-(3,4-dimethoxyphenyl)acetonitrile Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93-17-4)3,4-二甲氧基苯乙腈
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2-(3,4-dimethoxyphenyl)acetonitrile Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-(3,4-dimethoxyphenyl)acetonitrile

Introduction to 2-(3,4-dimethoxyphenyl)acetonitrile (CAS No. 93-17-4)

2-(3,4-dimethoxyphenyl)acetonitrile, with the chemical formula C9H9NO2, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure features a nitrile group attached to a dimethoxy-substituted benzene ring, making it a versatile building block for various chemical transformations. This compound has garnered considerable attention due to its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

The CAS No. 93-17-4 uniquely identifies this compound in scientific literature and industrial applications. As a key intermediate, 2-(3,4-dimethoxyphenyl)acetonitrile serves as a precursor in the preparation of more complex molecules, particularly in the development of bioactive compounds. Its structural features allow for facile functionalization, enabling chemists to tailor its properties for specific applications.

In recent years, the pharmaceutical industry has shown increasing interest in 2-(3,4-dimethoxyphenyl)acetonitrile due to its role in synthesizing active pharmaceutical ingredients (APIs). For instance, derivatives of this compound have been explored in the development of drugs targeting neurological disorders. The dimethoxy group on the benzene ring enhances lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the nitrile group can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines, providing multiple pathways for further functionalization.

One of the most compelling aspects of 2-(3,4-dimethoxyphenyl)acetonitrile is its application in heterocyclic chemistry. Heterocyclic compounds form the backbone of many pharmaceuticals and natural products. The presence of both electron-donating methoxy groups and an electron-withdrawing nitrile group makes this compound an excellent candidate for constructing complex heterocycles. Researchers have utilized 2-(3,4-dimethoxyphenyl)acetonitrile to synthesize fused rings systems, such as benzodiazepines and quinolines, which are known for their biological activity.

The synthesis of 2-(3,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 3,4-dimethoxybenzyl cyanide with appropriate nucleophiles or through other multi-step processes. Advances in synthetic methodologies have improved the efficiency and scalability of its production. For example, catalytic hydrogenation techniques have been optimized to enhance yield while minimizing byproducts. These advancements have made 2-(3,4-dimethoxyphenyl)acetonitrile more accessible for industrial applications.

In addition to pharmaceuticals, 2-(3,4-dimethoxyphenyl)acetonitrile finds applications in agrochemicals. Its derivatives have been investigated as potential intermediates for herbicides and fungicides due to their ability to interact with biological targets in pests and pathogens. The dimethoxy group enhances binding affinity to enzymes involved in metabolic pathways critical for plant health.

The role of 2-(3,4-dimethoxyphenyl)acetonitrile in material science is also emerging as an area of interest. Researchers have explored its use in developing organic electronic materials, such as conductive polymers and light-emitting diodes (LEDs). The conjugated system provided by the benzene ring and the nitrile group allows for tunable electronic properties, making it a promising candidate for next-generation materials.

Eco-friendly synthetic routes are being actively pursued to enhance the sustainability of producing 2-(3,4-dimethoxyphenyl)acetonitrile. Green chemistry principles emphasize minimizing waste and using renewable resources wherever possible. Recent studies have demonstrated successful implementations of solvent-free reactions and biocatalysis techniques that reduce environmental impact while maintaining high yields.

The future prospects for 2-(3,4-dimethoxyphenyl)acetonitrile are promising given its broad utility across multiple industries. Continued research into novel synthetic methods and applications will likely expand its role in drug discovery and material science. As our understanding of molecular interactions deepens, compounds like 2-(3,4-dimethoxyphenyl)acetonitrile will continue to play a pivotal role in advancing chemical innovation.

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(CAS:93-17-4)3,4-二甲氧基苯乙腈
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